DBCO-C6-NHS酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DBCO-C6-NHS ester is an amine-reactive compound that can be used to modify an amine-containing molecule in organic media . This reagent is not soluble in aqueous media . The extended 6-carbon atom spacer arm improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate and it also improves derivatization efficiency and stability of conjugates . DBCO is commonly used for copper-free Click Chemistry reactions .

Synthesis Analysis

DBCO-C6-NHS ester is a post-synthesis NHS conjugation to a primary amino group . An additional modification with an amino group is required . A C6 or C12 amino group can be placed at the 5’ or for the 3’ end a C3 or C7 amino and for internal positions an amino modified base is used, e.g Amino dT C6 .

Molecular Structure Analysis

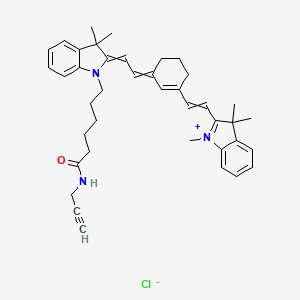

The chemical formula of DBCO-C6-NHS ester is C25H22N2O5 . The molecular weight is 430.5 .

Chemical Reactions Analysis

DBCO-NHS ester reacts with primary amines (e.g., side chain of lysine residues or aminosilane-coated surfaces) at pH 7-9 to form covalent bonds . The reaction is carried out through a copper-free click chemistry process called strain-promoted alkyne-azide cycloaddition .

Physical And Chemical Properties Analysis

DBCO-C6-NHS ester is a solid compound . The extended 6-carbon atom spacer arm drastically improves solubility of this reagent in commonly used organic solvents such as dichloromethane, chloroform, THF, and ethyl acetate .

科学研究应用

Amine-Reactive Compound

DBCO-C6-NHS ester is an amine-reactive compound . It can be used to modify an amine-containing molecule in organic media . This property makes it useful in a variety of chemical reactions where amine modification is required.

Solubility Improvement

The extended 6-carbon atom spacer arm of DBCO-C6-NHS ester improves solubility in commonly used organic solvents including dichloromethane, chloroform, THF, and ethyl acetate . This makes it a valuable tool in reactions that require these solvents.

Derivatization Efficiency

DBCO-C6-NHS ester also improves derivatization efficiency . This means it can increase the rate at which certain chemical reactions occur, making it a valuable tool in speeding up experimental procedures.

Stability of Conjugates

The compound contributes to the stability of conjugates . This is particularly important in bioconjugation reactions where stability can affect the success of the experiment.

Copper-Free Click Chemistry

DBCO-C6-NHS ester is commonly used for copper-free Click Chemistry reactions . Click Chemistry is a type of chemical reaction that joins small units together in a wide variety of applications, including drug discovery and materials science.

Real-Time Monitoring and Imaging

With the connection of fluorescent groups or genes, DBCO-C6-NHS ester can be used for real-time monitoring and imaging of cell behavior and changes . This opens up new paths for the development of cell biology and our understanding of life phenomena.

作用机制

Target of Action

DBCO-C6-NHS ester primarily targets primary amines found on biomolecules, such as the side chains of lysine residues in proteins or aminosilane-coated surfaces . These primary amines are crucial for the formation of covalent bonds, enabling the modification of biomolecules for various applications.

Mode of Action

The compound contains two functional groups : The compound contains two functional groups: DBCO (Dibenzocyclooctyne) and NHS (N-hydroxysuccinimide) ester . The NHS ester reacts with primary amines to form stable amide bonds. The DBCO group is used for copper-free click chemistry , specifically strain-promoted alkyne-azide cycloaddition (SPAAC) , which allows for the conjugation of azide-containing molecules without the need for a copper catalyst .

Biochemical Pathways

DBCO-C6-NHS ester is involved in bioconjugation pathways . The NHS ester reacts with primary amines, forming a covalent bond and releasing N-hydroxysuccinimide. The DBCO group then reacts with azides through SPAAC, forming a stable triazole linkage. This pathway is crucial for labeling, imaging, and drug delivery applications .

Pharmacokinetics

The pharmacokinetics of DBCO-C6-NHS ester are primarily influenced by its ADME properties (Absorption, Distribution, Metabolism, and Excretion):

Result of Action

The molecular and cellular effects of DBCO-C6-NHS ester include the formation of stable covalent bonds between biomolecules, facilitating the creation of conjugates for imaging, drug delivery, and other biotechnological applications. This results in enhanced stability and functionality of the modified biomolecules .

Action Environment

Environmental factors such as pH, temperature, and solvent can influence the efficacy and stability of DBCO-C6-NHS ester. The optimal pH range for the NHS ester reaction is 7-9 . The compound is stable at low temperatures (e.g., -20°C) and is soluble in organic solvents like dichloromethane, chloroform, and THF, which are commonly used in laboratory settings .

By understanding these aspects, researchers can effectively utilize DBCO-C6-NHS ester in various bioconjugation applications, ensuring optimal performance and stability.

: BroadPharm : Kerafast : Sigma-Aldrich : Baseclick

未来方向

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c28-22(11-5-6-12-25(31)32-27-23(29)15-16-24(27)30)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATTUKBAYDNTEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DBCO-C6-NHS ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoate;tetrafluoroborate](/img/structure/B606872.png)